
3-(Azetidin-1-YL)-4,4,4-trifluorobutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Azetidin-1-YL)-4,4,4-trifluorobutanoic acid is a compound that features a four-membered azetidine ring and a trifluoromethyl group attached to a butanoic acid backbone. Azetidine is a saturated heterocycle containing one nitrogen atom, and its derivatives are known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the aza-Michael addition of NH-heterocycles with α,β-unsaturated esters . The starting material, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one via the DBU-catalyzed Horner–Wadsworth–Emmons reaction . This intermediate undergoes further reactions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(Azetidin-1-YL)-4,4,4-trifluorobutanoic acid can undergo various chemical reactions, including:
Oxidation: The azetidine ring can be oxidized to form N-oxides.
Reduction: Reduction reactions can convert the azetidine ring to its corresponding amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the azetidine ring yields N-oxides, while reduction produces amines.
Scientific Research Applications
3-(Azetidin-1-YL)-4,4,4-trifluorobutanoic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 3-(Azetidin-1-YL)-4,4,4-trifluorobutanoic acid involves its interaction with specific molecular targets. The azetidine ring can mimic natural substrates and inhibit enzyme activity by binding to the active site. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .
Comparison with Similar Compounds
Similar Compounds
Azetidine: A four-membered ring containing one nitrogen atom.
Oxetane: A four-membered ring containing one oxygen atom.
Pyrrolidine: A five-membered ring containing one nitrogen atom.
Piperidine: A six-membered ring containing one nitrogen atom.
Uniqueness
3-(Azetidin-1-YL)-4,4,4-trifluorobutanoic acid is unique due to the presence of both the azetidine ring and the trifluoromethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound in various research fields .
Properties
CAS No. |
1263279-54-4 |
|---|---|
Molecular Formula |
C7H10F3NO2 |
Molecular Weight |
197.15 g/mol |
IUPAC Name |
3-(azetidin-1-yl)-4,4,4-trifluorobutanoic acid |
InChI |
InChI=1S/C7H10F3NO2/c8-7(9,10)5(4-6(12)13)11-2-1-3-11/h5H,1-4H2,(H,12,13) |
InChI Key |
VZRZFLQFVKKTNW-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C1)C(CC(=O)O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


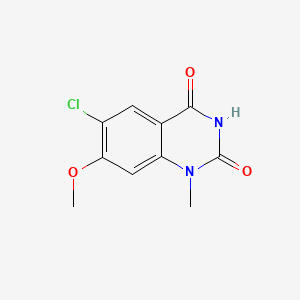
![2-Methylfuro[2,3-c]pyridine-5-methanol](/img/structure/B13933328.png)
![5-(4-Amino-pyrrolo[2,3-d]pyrimidin-7-yl)-2-hydroxymethyl-tetrahydro-furan-3-ol](/img/structure/B13933335.png)
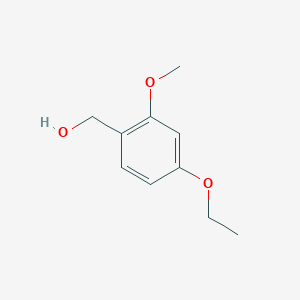

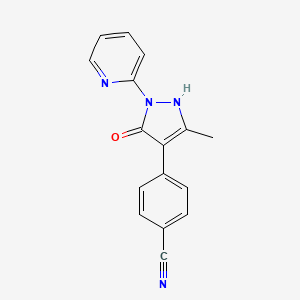
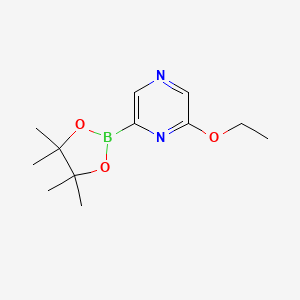
![3-Oxa-1,7-diazaspiro[4.5]decan-2-one](/img/structure/B13933362.png)
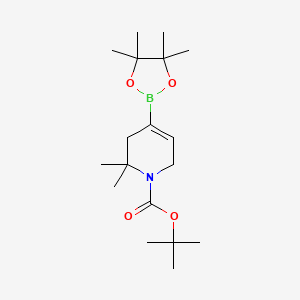
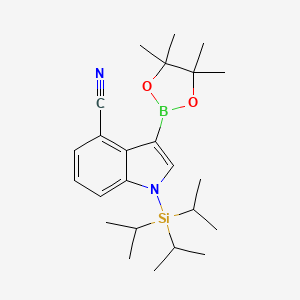
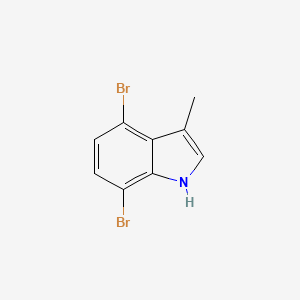

![6-Benzo[b]thien-3-yl-2,3,4,5-tetrahydro-3-methylpyridine](/img/structure/B13933388.png)
![1,6,7,8-Tetrahydro-2h-indeno[5,4-b]furan-8-ylacetonitrile](/img/structure/B13933394.png)
